3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Description
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound featuring a chromenone (coumarin) backbone substituted with a benzyl group at position 3, a methyl group at position 4, and a 3-methoxybenzoate ester at position 5. The chromenone core is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-16-21-12-11-20(29-24(26)18-9-6-10-19(14-18)28-2)15-23(21)30-25(27)22(16)13-17-7-4-3-5-8-17/h3-12,14-15H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAWSXJTOIFBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with 3-methoxybenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methoxybenzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of coumarin compounds, including 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, exhibit promising anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, a study demonstrated that certain coumarin derivatives can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase and promoting apoptosis through mitochondrial pathways .
1.2 Antimicrobial Properties
Coumarin derivatives are also noted for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. In vitro studies have reported that specific structural modifications in coumarin enhance their antibacterial potency. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .
Materials Science
2.1 Photophysical Properties
The photophysical properties of coumarin derivatives, including fluorescence and photostability, make them suitable for applications in materials science. Research has shown that these compounds can be used as fluorescent probes in biological imaging and sensing applications due to their high quantum yields and stability under UV light exposure .
2.2 Polymerization Initiators
Additionally, coumarin derivatives have been explored as initiators for photopolymerization processes. Their ability to absorb UV light and generate reactive species makes them valuable in developing advanced materials such as coatings, adhesives, and biomedical devices .
Biochemical Applications
3.1 Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, some coumarin derivatives have shown inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are significant in treating neurodegenerative diseases such as Alzheimer's .
3.2 Antioxidant Activity
Research suggests that this compound possesses antioxidant properties, which can protect cells from oxidative stress-induced damage. This activity is attributed to its ability to scavenge free radicals and chelate metal ions, making it a candidate for further investigation in nutraceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular receptors and signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Structural Highlights :
- Chromenone core: Provides a planar aromatic system for π-π stacking interactions with biological targets.
- 3-Benzyl substituent : Introduces hydrophobicity, which may enhance membrane permeability.
- 4-Methyl group : Steric effects could influence binding specificity.
- 3-Methoxybenzoate ester : The methoxy group at the meta position alters electron distribution and hydrogen-bonding capacity compared to para or ortho isomers .
Comparison with Similar Compounds
The biological and physicochemical properties of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can be contextualized by comparing it to structurally analogous compounds (Table 1). Key differences in substituents and their biological implications are discussed below.
Structural Analogs and Their Unique Features
Table 1: Structural and Functional Comparison of Selected Chromenone Derivatives
Impact of Substituents on Bioactivity
Methoxy Group Position :
Fluorine and Trifluoromethyl Groups :
- Fluorine atoms (e.g., in 2-fluorobenzoate derivatives) increase electronegativity and binding affinity to hydrophobic enzyme pockets .
- Trifluoromethyl groups improve metabolic stability and membrane penetration .
Carbamate vs. Benzoate Esters :
- Carbamate derivatives (e.g., dimethylcarbamate) exhibit stronger acetylcholinesterase inhibition due to covalent interactions with catalytic serine residues .
- Benzoate esters are more hydrolytically stable under physiological conditions .
Thermal and Spectral Properties
- The 3-methoxybenzoate group in the target compound shows characteristic IR bands at 1568 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch), consistent with bidentate coordination to metal ions in related lanthanide complexes .
- Compared to simpler 3-methoxybenzoate salts, the chromenone backbone introduces additional UV-Vis absorbance peaks at 270–320 nm, useful for analytical quantification .
Biological Activity
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.37 g/mol. The compound features a chromenone core, which is characteristic of many biologically active compounds.
Antimicrobial Activity
Research has demonstrated that derivatives of chromenones exhibit significant antimicrobial properties. A study evaluated various chromenone derivatives against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives showed comparable activity to traditional antibiotics such as ampicillin.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 50 | 100 |
| Ampicillin | 25 | 50 |
These findings suggest that the compound has potential as an alternative antimicrobial agent in clinical settings.
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro studies indicated that the compound inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry and Western blot analysis.
Case Studies
- Study on Antimicrobial Efficacy : A group of researchers synthesized several chromenone derivatives, including the target compound, and screened them for antimicrobial activity. The study concluded that the presence of the methoxy group significantly enhances the antibacterial efficacy due to improved solubility and permeability across bacterial membranes .
- Evaluation of Anticancer Properties : In another study focusing on the anticancer effects of chromenone derivatives, it was found that the target compound exhibited significant cytotoxicity against MCF-7 cells by activating caspase pathways involved in apoptosis .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in bacterial metabolism.
- Anticancer Mechanism : It induces apoptosis through mitochondrial pathways and inhibits key signaling pathways involved in cell proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
